molecular formula C30H48O3 B12430634 16-Oxodiepiserratenediol

16-Oxodiepiserratenediol

Cat. No.: B12430634
M. Wt: 456.7 g/mol
InChI Key: VNOKAWVKCFUZGK-AOGFPWDRSA-N
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Description

16-Oxodiepiserratenediol (CAS 24513-51-7) is a triterpenoid derivative isolated from Lycopodium species, including Lycopodium clavatum and related plants . Its molecular formula is C₃₀H₄₈O₃, with a molecular weight of 456.70 g/mol . Structurally, it features a serratane skeleton modified by a ketone group at position 16 (16-oxo) and two hydroxyl groups in a diepimeric configuration . This compound is part of a broader class of serratane triterpenoids, which are characterized by their tetracyclic framework and diverse bioactivities, including anti-inflammatory and neuroprotective effects .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,11R,16R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one

InChI

InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h16,19,21-25,32-33H,8-15,17H2,1-7H3/t19?,21?,22?,23?,24?,25?,28-,29+,30-/m0/s1

InChI Key

VNOKAWVKCFUZGK-AOGFPWDRSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CCC4C(=CC(=O)C5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC(C3(C)C)O)C

Canonical SMILES

CC1(C2CCC3(CC4=CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

16-Oxodiepiserratenediol undergoes several types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Conversion of the ketone group to an alcohol group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include more oxidized derivatives, reduced alcohol forms, and substituted compounds with different functional groups. These products can have varied applications depending on their specific chemical properties .

Scientific Research Applications

16-Oxodiepiserratenediol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 16-Oxodiepiserratenediol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 16-Oxodiepiserratenediol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound 24513-51-7 C₃₀H₄₈O₃ 456.70 16-keto group, diepimeric hydroxyls
Diepiserratenediol 3604-92-0 C₃₀H₅₀O₂ 442.72 Lacks 16-oxo; retains diol configuration
21-Episerratenediol - C₃₀H₅₀O₂ 442.72 Epimerization at C21; diol configuration
16-Oxo-21-episerratenediol 24513-50-6 C₃₀H₄₈O₃ 456.70 16-oxo group with C21 epimerization

Key Observations :

  • Oxidation State : The presence of the 16-oxo group in this compound distinguishes it from Diepiserratenediol (C₃₀H₅₀O₂), which has two hydroxyl groups instead. This oxidation increases polarity and may enhance interactions with biological targets .
  • Stereochemical Variations : 21-Episerratenediol differs from Diepiserratenediol only in the stereochemistry at C21, which can influence receptor binding and metabolic stability .

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